molecular formula C14H18OS B14373501 5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one CAS No. 89816-77-3

5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one

Cat. No.: B14373501
CAS No.: 89816-77-3
M. Wt: 234.36 g/mol
InChI Key: ZECQYQQACZRJEN-UHFFFAOYSA-N
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Description

5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core substituted with a methyl group and a 2-methylphenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 2-methylthiophenol with 5-methylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its cyclohexanone core may interact with various enzymes, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one
  • 4-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one
  • 5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one

Uniqueness

5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a 2-methylphenylsulfanyl group on the cyclohexanone core differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

89816-77-3

Molecular Formula

C14H18OS

Molecular Weight

234.36 g/mol

IUPAC Name

5-methyl-2-(2-methylphenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C14H18OS/c1-10-7-8-14(12(15)9-10)16-13-6-4-3-5-11(13)2/h3-6,10,14H,7-9H2,1-2H3

InChI Key

ZECQYQQACZRJEN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1)SC2=CC=CC=C2C

Origin of Product

United States

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